N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide
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Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
Compounds containing triazolo and pyridazine moieties, similar to the one , are often explored for their pharmaceutical potential. For example, triazolopyridazine derivatives have been synthesized and evaluated for their activities as cardiovascular agents, exhibiting promising coronary vasodilating and antihypertensive activities (Sato et al., 1980). Similarly, other research focused on the synthesis of compounds for potential antiasthma applications, highlighting the utility of triazolo and pyridazine scaffolds in medicinal chemistry (Medwid et al., 1990).
Antimicrobial and Antitumor Activities
Derivatives of triazolo and pyridazine have been synthesized and tested for their antimicrobial and antitumor activities, showcasing the versatility of these chemical structures in developing therapeutic agents. For instance, some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives were synthesized and displayed significant antimicrobial activity (Abunada et al., 2008). This suggests that the compound could potentially be modified or explored for similar bioactivities.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(2-methoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-22(2,3)21-24-23-18-10-11-19(25-28(18)21)27-13-16(14-27)26(4)20(29)12-15-8-6-7-9-17(15)30-5/h6-11,16H,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIKIDUJXKQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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